
Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate is an organic compound with the molecular formula C₁₇H₂₆O₄ It is a derivative of malonic acid and features a cyclopentene ring substituted with trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate typically involves the reaction of diethyl malonate with a suitable cyclopentene derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide. The process involves the formation of an enolate intermediate, which then undergoes alkylation with the cyclopentene derivative to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler derivative of malonic acid, commonly used in organic synthesis.
Diethyl ethylidenemalonate: Another derivative with a different alkylidene group.
Diethyl 2-methyl-3-oxobutanoate: A related compound with a keto group.
Uniqueness
Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate is unique due to its cyclopentene ring and trimethyl substitution, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these structural features are advantageous.
Properties
CAS No. |
85665-70-9 |
|---|---|
Molecular Formula |
C17H26O4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
diethyl 2-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethylidene]propanedioate |
InChI |
InChI=1S/C17H26O4/c1-6-20-15(18)14(16(19)21-7-2)11-10-13-9-8-12(3)17(13,4)5/h8,11,13H,6-7,9-10H2,1-5H3 |
InChI Key |
ZTVHSXBMFVUOBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CCC1CC=C(C1(C)C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)-1-methylethyl]acetamide](/img/structure/B12692293.png)





